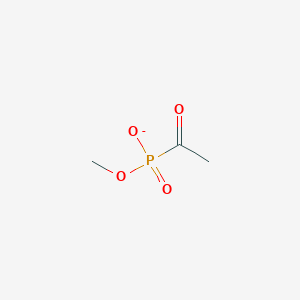
Lanthanum Carbonate
Overview
Description
Lanthanum carbonate is a chemical compound with the formula La₂(CO₃)₃. It is formed by the combination of lanthanum (III) cations and carbonate anions. This compound is primarily used in medicine as a phosphate binder to treat hyperphosphatemia in patients with chronic kidney disease. This compound is also utilized in various industrial applications, including the production of special types of glass and as a catalyst in hydrocarbon cracking .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lanthanum carbonate can be synthesized through the reaction of lanthanum chloride with sodium bicarbonate. The process involves adding a small amount of sodium bicarbonate solution to an acidic lanthanum chloride solution to generate this compound nuclei. Subsequently, sodium bicarbonate is added to the lanthanum chloride at a constant speed, allowing both precipitation and neutralization reactions to occur simultaneously. This method ensures the production of this compound in a low pH environment, reducing the risk of generating this compound hydroxide .
Industrial Production Methods: In industrial settings, this compound is produced by reacting lanthanum acetate with sodium carbonate under sonication. This sonochemical method results in the formation of this compound nanoparticles. Another industrial method involves the hydrothermal processing of lanthanum hydroxide nanoparticles at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions: Lanthanum carbonate undergoes several types of chemical reactions, including thermal decomposition and reactions with acids.
Common Reagents and Conditions:
Thermal Decomposition: When heated, this compound decomposes in a multi-step process. Initially, it loses water molecules, followed by the formation of anhydrous this compound.
Reactions with Acids: this compound reacts with acids to form lanthanum salts and carbon dioxide.
Major Products Formed:
Lanthanum Oxide (La₂O₃): Formed through thermal decomposition.
Lanthanum Chloride (LaCl₃): Formed through reaction with hydrochloric acid.
Scientific Research Applications
Lanthanum carbonate has a wide range of scientific research applications:
Medicine: It is used as a phosphate binder to control hyperphosphatemia in patients with chronic kidney disease.
Environmental Science: this compound is integrated into various lanthanum-based adsorbents for selective phosphate removal from wastewater.
Mechanism of Action
Lanthanum carbonate exerts its effects by binding to dietary phosphate in the gastrointestinal tract, forming insoluble lanthanum phosphate complexes. These complexes pass through the gastrointestinal tract unabsorbed, thereby reducing the absorption of phosphate. This mechanism is particularly beneficial for patients with chronic kidney disease, as it helps to lower serum phosphate levels and prevent complications associated with hyperphosphatemia .
Comparison with Similar Compounds
Lanthanum Oxide (La₂O₃): Used in the production of optical glass and as a catalyst in various industrial processes.
Lanthanum Hydroxide (La(OH)₃): Utilized in environmental applications for phosphate removal from water.
Uniqueness: Lanthanum carbonate is unique in its superior phosphate binding capacity and wider optimum pH range for phosphate binding compared to lanthanum oxide and lanthanum hydroxide. It also exhibits lower lanthanum leaching, making it a more stable and effective option for phosphate removal in environmental applications .
Properties
CAS No. |
587-26-8 |
|---|---|
Molecular Formula |
CH2LaO3 |
Molecular Weight |
200.930 g/mol |
IUPAC Name |
carbonic acid;lanthanum |
InChI |
InChI=1S/CH2O3.La/c2-1(3)4;/h(H2,2,3,4); |
InChI Key |
JKSVDWSKYFEURH-UHFFFAOYSA-N |
SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[La+3].[La+3] |
Canonical SMILES |
C(=O)(O)O.[La] |
Color/Form |
White powder |
density |
2.6 |
Key on ui other cas no. |
587-26-8 |
physical_description |
Other Solid; Dry Powder |
Pictograms |
Irritant |
solubility |
Practically insoluble. Soluble in acids Practically insoluble in wate |
Synonyms |
Fosrenol lanthanum carbonate lantharenol |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-Fluorophenyl)-4-[[1-(2-phenylethyl)-5-tetrazolyl]-thiophen-2-ylmethyl]piperazine](/img/structure/B1197371.png)
![6-(4-hydroxy-3-methoxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B1197372.png)



![4,5-DIHYDRO[1,2,5]OXADIAZOLO[3,4-F]CINNOLIN-3-IUM-3-OLATE](/img/structure/B1197379.png)

![(3-(2'-(2-Acetamidoethyl)-[2,4'-bithiazole]-4-carboxamido)propyl)dimethylsulfoniumchloride](/img/structure/B1197385.png)


